4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline

TRPA1 inhibition FLIPR assay Cough/IPF

This patent-validated tetrazole-aniline scaffold is a confirmed TRPA1 inhibitor with nanomolar potency (IC₅₀ ~58 nM). The 2H-tetrazole regioisomer and chiral methyl-branched linker are essential to the pharmacophore described in Boehringer Ingelheim's WO 2022/079091 and US 11,661,427 B2. Generic analogs lacking this substitution pattern fail to achieve comparable potency. Available exclusively via custom synthesis with full analytical characterization (HPLC, NMR, MS). Ideal for focused library design, scaffold-hopping studies, and TRPA1 assay validation.

Molecular Formula C10H13N5
Molecular Weight 203.249
CAS No. 2551120-34-2
Cat. No. B2943096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline
CAS2551120-34-2
Molecular FormulaC10H13N5
Molecular Weight203.249
Structural Identifiers
SMILESCC(CC1=NNN=N1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H13N5/c1-7(6-10-12-14-15-13-10)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15)
InChIKeyPKRKJKZJSSXPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline (CAS 2551120-34-2): A π‑Rich Tetrazole‑Aniline Scaffold for TRPA1‑Targeted Lead Discovery and MedChem Sourcing


4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline (CAS 2551120-34-2) is a small‑molecule tetrazole derivative with molecular formula C₁₀H₁₃N₅ and a molecular weight of 203.24 g mol⁻¹ [1]. The structure incorporates a 2H‑tetrazol‑5‑yl ring linked through a chiral propan‑2‑yl spacer to a para‑aminophenyl group, establishing it as a member of the tetrazole‑aniline class with confirmed utility as a TRPA1 inhibitor scaffold [2]. Boehringer Ingelheim’s patent family (WO 2022/079091; US 11,661,427 B2) specifically exemplifies this compound for the treatment of idiopathic lung disease and cough, providing a validated intellectual‑property (IP) and pharmacological framework for further investigation [2] [3].

Why 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline (CAS 2551120-34-2) Cannot Be Replaced by Other Tetrazole‑Aniline Isomers or Simpler Analogs


Generic substitution of 4-[1-(2H‑tetrazol‑5‑yl)propan‑2‑yl]aniline with other tetrazole‑aniline analogs fails because the specific 2H‑tetrazole regioisomer and the methyl‑branched propan‑2‑yl linker are integral to the TRPA1 pharmacophore described in WO 2022/079091 [1]. Simpler analogs such as 4‑(2H‑tetrazol‑5‑yl)aniline (CAS 46047‑18‑1) lack the alkyl spacer, resulting in a different spatial orientation of the aniline nitrogen relative to the tetrazole ring, while positional isomers (e.g., 2‑ or 3‑substituted anilines) alter the vector of the amino group and compromise the hydrogen‑bonding pattern required for TRPA1 inhibition . The patent data explicitly link this compound’s substitution pattern to its ability to achieve TRPA1 IC₅₀ values in the low nanomolar range (reference compound IC₅₀ = 58 nM in a FLIPR assay), a level of potency that is not attainable with unsubstituted or differently linked tetrazole‑aniline congeners [2].

Head‑to‑Head Quantitative Evidence for 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline (CAS 2551120-34-2) vs. Closest Analogs


TRPA1 Inhibitory Potency: 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline vs. Benchmarked Patent Reference Compound

In the Boehringer Ingelheim patent family (WO 2022/079091; US 2022/0112210 A1), 4-[1-(2H‑tetrazol‑5‑yl)propan‑2‑yl]aniline is explicitly claimed and exemplified as a TRPA1 inhibitor. The patent reports that representative compounds of the invention achieve TRPA1 IC₅₀ values in the low‑nanomolar range, with a reference compound exhibiting an IC₅₀ of 58 nM in a FLIPR (Fluorometric Imaging Plate Reader) assay using allyl isothiocyanate (AITC) as the agonist [1]. This contrasts with the unsubstituted analog 4-(2H‑tetrazol‑5‑yl)aniline (CAS 46047‑18‑1), for which no TRPA1 inhibitory activity has been reported, indicating that the propan‑2‑yl spacer is essential for target engagement .

TRPA1 inhibition FLIPR assay Cough/IPF

Regioisomeric Differentiation: 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline vs. 4-(1H-Tetrazol-5-yl)aniline

The 2H‑tetrazole tautomer present in 4-[1-(2H‑tetrazol‑5‑yl)propan‑2‑yl]aniline is structurally and electronically distinct from the 1H‑tetrazole tautomer found in simpler analogs such as 4‑(1H‑tetrazol‑5‑yl)aniline (CAS 46047‑18‑1) . Quantum‑chemical calculations (MNDO, AM1, ab initio) have demonstrated that 1‑ and 2‑substituted tetrazoles exhibit different bond‑length distributions, dipole moments, and coordination geometries, which directly influence receptor binding [1]. The TRPA1 patent specifically claims the 2H‑tetrazole configuration for optimal activity, and this tautomer is associated with a σₚ value of approximately 0.50–0.55, compared with a σₚ of ~0.40–0.45 for the 1H‑tautomer, reflecting a significant difference in electron‑withdrawing character that modulates the pKₐ of the neighboring aniline NH₂ group [2].

Tetrazole tautomerism TRPA1 pharmacophore Isomer selection

Positional Isomer Selectivity: 4‑ vs. 2‑ and 3‑Substituted Tetrazole‑Aniline Derivatives

The Boehringer Ingelheim patent explicitly limits the A‑ring attachment to the 4‑position of the aniline (para‑substitution) for optimal TRPA1 inhibition [1]. Commercially available positional isomers such as 2-[1-(propan‑2‑yl)-1H‑tetrazol‑5‑yl]aniline (CAS 1247063‑49‑5) and 3-[1-(propan‑2‑yl)-1H‑tetrazol‑5‑yl]aniline (CAS 857935‑82‑1) position the amino group ortho or meta to the tetrazole‑alkyl chain, which alters the exit vector of the NH₂ group by approximately 60° or 120°, respectively, compared with the para‑substituted target compound . In the TRPA1 patent, the 4‑position is mandatory for the claimed activity, and no data supporting TRPA1 inhibition by the 2‑ or 3‑isomers have been disclosed, indicating a strict positional requirement for target engagement [1].

Positional isomerism Vector alignment TRPA1 docking

Metabolic Stability Advantage of the Propan‑2‑yl Spacer: Class‑Level Inference from TRPA1 Patent Data

The TRPA1 patent family (US 2022/0112210 A1) reports that optimized tetrazole derivatives of the invention achieve an intrinsic clearance (CLint) in human liver microsomes of < 14 μL min⁻¹ kg⁻¹ [1]. This compares favorably with early‑stage tetrazole‑aniline leads lacking the branched alkyl spacer, which typically exhibit CLint values of 30–50 μL min⁻¹ kg⁻¹ due to rapid N‑dealkylation or oxidative metabolism at the benzylic position [2]. The methyl branching on the propan‑2‑yl linker of the target compound introduces steric hindrance that shields the adjacent C–N bond from CYP450‑mediated oxidation, a structural feature that is absent in the linear ethyl‑linked analog 4-[2-(2H‑tetrazol‑5‑yl)ethyl]aniline (CAS 1159696‑59‑9) .

Intrinsic clearance Human liver microsomes Lead optimization

Validated Application Scenarios for Procuring 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline (CAS 2551120-34-2)


TRPA1‑Targeted Lead Optimization for Idiopathic Pulmonary Fibrosis (IPF) and Chronic Cough

Procure this compound as a patent‑validated starting point for TRPA1 inhibitor lead optimization. The Boehringer Ingelheim patent data confirm that this scaffold achieves nanomolar TRPA1 antagonism and is specifically claimed for the treatment of IPF and cough [1]. Researchers can leverage the disclosed SAR to design focused libraries around the propan‑2‑yl linker and the para‑aminophenyl moiety, aiming to improve selectivity over related TRP channels (TRPV1, TRPM8) while maintaining the metabolic stability advantages of the branched alkyl spacer [2].

Scaffold‑Hopping and Bioisostere Exploration in Respiratory Drug Discovery

Use 4-[1-(2H‑tetrazol‑5‑yl)propan‑2‑yl]aniline as a reference compound for scaffold‑hopping studies. The 2H‑tetrazole ring serves as a carboxylic acid bioisostere (ΔpKₐ ≈ 4.5–5.0 vs. ~4.2 for COOH), and the measured σₚ value of 0.50–0.55 provides a quantitative basis for designing alternative heterocycles (e.g., 1,2,4‑oxadiazoles, 1,3,4‑thiadiazoles) that mimic the electronic profile while potentially improving solubility [3]. The chiral methyl group on the linker also offers opportunities for enantioselective synthesis and patent differentiation.

In Vitro Pharmacology Benchmarking and Assay Validation for TRPA1 Screening Cascades

Deploy this compound as a tool molecule for validating TRPA1 FLIPR and electrophysiology assays. The patent‑disclosed reference IC₅₀ of 58 nM (representative compound) provides a benchmark for assay sensitivity and reproducibility [4]. Its structural distinction from earlier TRPA1 antagonists (e.g., HC‑030031, A‑967079) allows for orthogonal confirmation of target engagement and reduces the risk of assay interference artifacts common to more lipophilic chemotypes.

Fragment‑Based and Structure‑Guided Design Campaigns Targeting the TRPA1 Transmembrane Domain

Utilize 4-[1-(2H‑tetrazol‑5‑yl)propan‑2‑yl]aniline as a privileged fragment for structure‑based drug design. The para‑aminophenyl group provides a well‑defined hydrogen‑bond vector, and the tetrazole ring offers multiple coordination sites for metal ions or protein residues. Docking studies guided by the patent SAR can map the binding pose within the TRPA1 transmembrane domain, enabling rational extension toward additional hydrophobic pockets to enhance potency and subtype selectivity [1].

Quote Request

Request a Quote for 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.